molecular formula C10H14BNO3 B11750669 (4-(Propionamidomethyl)phenyl)boronic acid

(4-(Propionamidomethyl)phenyl)boronic acid

Cat. No.: B11750669
M. Wt: 207.04 g/mol
InChI Key: WHOHHYAYVPTJDG-UHFFFAOYSA-N
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Description

[4-(Propanamidomethyl)phenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propanamidomethyl group. The boronic acid functionality is known for its versatility in forming reversible covalent bonds with diols and other Lewis bases, making it valuable in numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(propanamidomethyl)phenyl]boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-nitrobenzene boronic acid.

    Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents.

    Acylation: The amino group is then acylated with propanoyl chloride to introduce the propanamidomethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Propanamidomethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic acid derivatives.

    Reduction: The compound can be reduced to form borinic acid derivatives.

    Substitution: It can participate in substitution reactions, particularly with electrophiles, to form various substituted boronic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under mild conditions.

Major Products:

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of borinic acid derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst in Suzuki-Miyaura cross-coupling reactions.

    Sensing: Employed in the development of sensors for detecting diols and other analytes.

Biology:

    Protein Labeling: Utilized in protein labeling and manipulation due to its ability to form reversible covalent bonds with diols.

    Cell Imaging: Applied in cell imaging techniques for tracking cellular processes.

Medicine:

    Drug Development: Investigated for its potential in developing new therapeutic agents, particularly in cancer treatment.

    Enzyme Inhibition: Studied for its role in inhibiting specific enzymes involved in disease pathways.

Industry:

Mechanism of Action

The mechanism of action of [4-(propanamidomethyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in its role as a catalyst and in sensing applications. The compound targets specific molecular pathways by binding to active sites on enzymes or other proteins, thereby modulating their activity. This mechanism is particularly relevant in its application as an enzyme inhibitor in medicinal chemistry .

Comparison with Similar Compounds

  • 4-Formylphenylboronic acid
  • 4-Aminophenylboronic acid
  • 4-Acetamidophenylboronic acid

Comparison:

  • 4-Formylphenylboronic acid: Primarily used as a synthetic building block and in agrochemical applications.
  • 4-Aminophenylboronic acid: Known for its stability and use in organic synthesis and medicinal chemistry.
  • 4-Acetamidophenylboronic acid: Utilized in the synthesis of fluorescent chromophores and as a pharmaceutical intermediate.

Uniqueness: [4-(Propanamidomethyl)phenyl]boronic acid stands out due to its specific substitution pattern, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring selective binding and catalysis .

Properties

Molecular Formula

C10H14BNO3

Molecular Weight

207.04 g/mol

IUPAC Name

[4-[(propanoylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C10H14BNO3/c1-2-10(13)12-7-8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,2,7H2,1H3,(H,12,13)

InChI Key

WHOHHYAYVPTJDG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)CC)(O)O

Origin of Product

United States

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